molecular formula C24H20N4OS B2880617 4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 850179-71-4

4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2880617
CAS No.: 850179-71-4
M. Wt: 412.51
InChI Key:
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Description

4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C24H20N4OS and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Activity

A study by Alagarsamy and Pathak (2007) on novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, closely related compounds, demonstrated significant in vivo antihypertensive activity in spontaneously hypertensive rats. This suggests potential applications of similar compounds in the treatment of hypertension (Alagarsamy & Pathak, 2007).

H1-antihistaminic Agents

Another study by Alagarsamy, Solomon, and Murugan (2007) synthesized novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and tested them for H1-antihistaminic activity. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new H1-antihistaminic agents (Alagarsamy, Solomon, & Murugan, 2007).

Antimicrobial Activity

Yan et al. (2016) focused on synthesizing novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, which exhibited good antimicrobial activities. Some compounds showed superior inhibitory effects against specific pathogens compared to commercial bactericides, highlighting their potential in developing new antimicrobial drugs (Yan et al., 2016).

Chemical Synthesis and Characterization

Shaabani, Farhangi, and Shaabani (2013) reported on the high-yield synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones, demonstrating the versatility of these compounds in chemical synthesis. This work contributes to the understanding of synthetic pathways and potential applications of these heterocyclic compounds (Shaabani, Farhangi, & Shaabani, 2013).

Electrophilic Attack Regioselectivity

Fathalla, Čajan, and Pazdera (2000) studied the regioselectivity of electrophilic attack on a model compound closely related to 4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Their findings provide insight into the chemical behavior and potential reactivity of such compounds, which could inform further pharmacological or material science research (Fathalla, Čajan, & Pazdera, 2000).

Properties

IUPAC Name

4-benzyl-1-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-17-11-13-19(14-12-17)16-30-24-26-25-23-27(15-18-7-3-2-4-8-18)22(29)20-9-5-6-10-21(20)28(23)24/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPDRMHJNDKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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